methyl 2-bromo-2-cyclopropylacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-2-cyclopropylacetate can be synthesized through several methods. One common approach involves the reaction of cyclopropylacetic acid with bromine in the presence of a suitable catalyst, followed by esterification with methanol . Another method includes the use of α-bromoketone or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N) to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-2-cyclopropylacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: The major products are substituted cyclopropylacetates.
Elimination Reactions: The major products are alkenes.
Coupling Reactions: The major products are biaryl compounds.
Scientific Research Applications
Methyl 2-bromo-2-cyclopropylacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-bromo-2-cyclopropylacetate involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new chemical entities . This property is exploited in various chemical reactions and in the synthesis of complex molecules .
Comparison with Similar Compounds
Methyl 2-bromo-2-cyclopropylacetate can be compared with other similar compounds such as:
Methyl 2-bromoacetate: Both compounds are used as alkylating agents, but this compound has a cyclopropyl group that imparts unique reactivity.
Ethyl 2-bromo-2-cyclopropylacetate: Similar in structure, but the ethyl ester may have different reactivity and physical properties.
The uniqueness of this compound lies in its cyclopropyl group, which provides distinct steric and electronic effects, making it valuable in specific synthetic applications .
Properties
CAS No. |
1584657-99-7 |
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Molecular Formula |
C6H9BrO2 |
Molecular Weight |
193.04 g/mol |
IUPAC Name |
methyl 2-bromo-2-cyclopropylacetate |
InChI |
InChI=1S/C6H9BrO2/c1-9-6(8)5(7)4-2-3-4/h4-5H,2-3H2,1H3 |
InChI Key |
PNUIIPDSXRMQKT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1CC1)Br |
Purity |
95 |
Origin of Product |
United States |
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